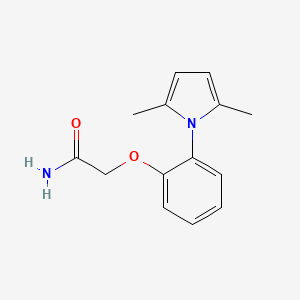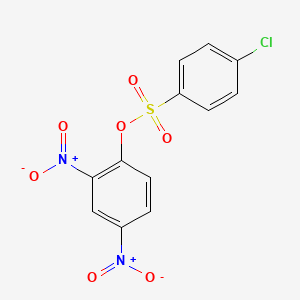
2,4-Dinitrophenyl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring, along with a chlorobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 4-chlorobenzenesulfonate typically involves the reaction of 2,4-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. This reaction can be carried out in a non-aqueous environment to avoid the formation of undesired pyridinium salts . An alternative method involves the use of an aqueous base with a water-miscible solvent, which has been shown to be more efficient and environmentally benign .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group, which is a good leaving group.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride, can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.
Reduction: The major products are the corresponding amines.
Oxidation: The major products include quinones and other oxidized aromatic compounds.
Scientific Research Applications
2,4-Dinitrophenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 4-chlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a good leaving group, facilitating the substitution process. Additionally, the nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the sulfonate group.
4-Chlorobenzenesulfonate: Lacks the nitro groups and is used in various industrial applications.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and has similar reactivity due to the presence of nitro groups.
Uniqueness
2,4-Dinitrophenyl 4-chlorobenzenesulfonate is unique due to the combination of nitro and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical and biochemical applications.
Properties
CAS No. |
973-63-7 |
|---|---|
Molecular Formula |
C12H7ClN2O7S |
Molecular Weight |
358.71 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H7ClN2O7S/c13-8-1-4-10(5-2-8)23(20,21)22-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI Key |
VXWLHGSRKDSJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;1,3,3,5-tetramethylazepane;hydroiodide](/img/structure/B12697416.png)


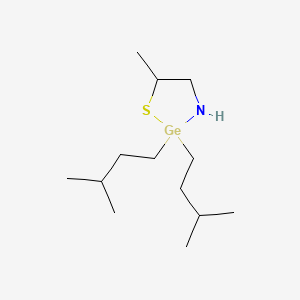

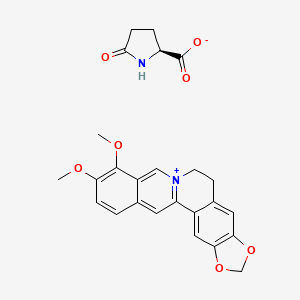

![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)

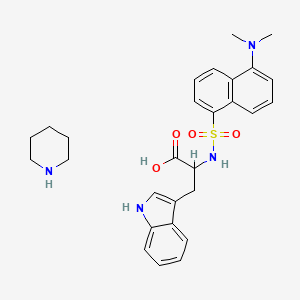

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)
